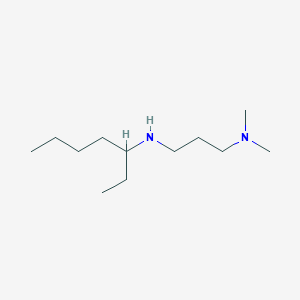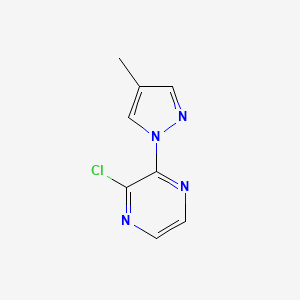
2-Chloro-3-(4-methyl-1H-pyrazol-1-yl)pyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-3-(4-methyl-1H-pyrazol-1-yl)pyrazine is a heterocyclic compound that features a pyrazine ring substituted with a chloro group and a pyrazolyl group. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both pyrazine and pyrazole rings in its structure makes it a versatile scaffold for the development of new pharmaceuticals and agrochemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(4-methyl-1H-pyrazol-1-yl)pyrazine typically involves the reaction of 2-chloropyrazine with 4-methyl-1H-pyrazole. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the nucleophilic substitution of the chloro group by the pyrazolyl group, resulting in the formation of the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis. Additionally, purification techniques like recrystallization or column chromatography are used to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2-Chloro-3-(4-methyl-1H-pyrazol-1-yl)pyrazine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The pyrazole ring can be oxidized to form pyrazole N-oxides.
Reduction: The compound can be reduced to form the corresponding dihydropyrazine derivatives.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Cyclization: Catalysts like palladium or copper in the presence of suitable ligands.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyrazines.
Oxidation: Formation of pyrazole N-oxides.
Reduction: Formation of dihydropyrazine derivatives.
Cyclization: Formation of fused heterocyclic compounds.
科学的研究の応用
2-Chloro-3-(4-methyl-1H-pyrazol-1-yl)pyrazine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs, particularly those targeting central nervous system disorders and infectious diseases.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Agrochemicals: It is explored for its potential use in the development of new pesticides and herbicides.
Material Science:
作用機序
The mechanism of action of 2-Chloro-3-(4-methyl-1H-pyrazol-1-yl)pyrazine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or ion channels. The pyrazine and pyrazole rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which contribute to its binding affinity and specificity. The chloro group can also play a role in modulating the compound’s reactivity and pharmacokinetic properties.
類似化合物との比較
Similar Compounds
2-Chloro-3-(1H-pyrazol-1-yl)pyrazine: Lacks the methyl group on the pyrazole ring.
3-(4-Methyl-1H-pyrazol-1-yl)pyridine: Contains a pyridine ring instead of a pyrazine ring.
2-Bromo-3-(4-methyl-1H-pyrazol-1-yl)pyrazine: Contains a bromo group instead of a chloro group.
Uniqueness
2-Chloro-3-(4-methyl-1H-pyrazol-1-yl)pyrazine is unique due to the presence of both chloro and methyl groups, which can influence its chemical reactivity and biological activity. The combination of pyrazine and pyrazole rings provides a versatile scaffold for the development of new compounds with diverse applications.
特性
分子式 |
C8H7ClN4 |
|---|---|
分子量 |
194.62 g/mol |
IUPAC名 |
2-chloro-3-(4-methylpyrazol-1-yl)pyrazine |
InChI |
InChI=1S/C8H7ClN4/c1-6-4-12-13(5-6)8-7(9)10-2-3-11-8/h2-5H,1H3 |
InChIキー |
VRABDAQYUIUJIU-UHFFFAOYSA-N |
正規SMILES |
CC1=CN(N=C1)C2=NC=CN=C2Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl (R)-6-(aminomethyl)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B15277486.png)
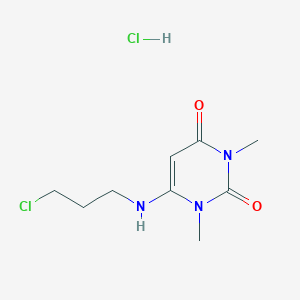

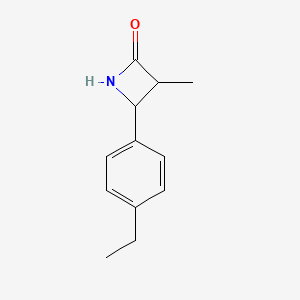
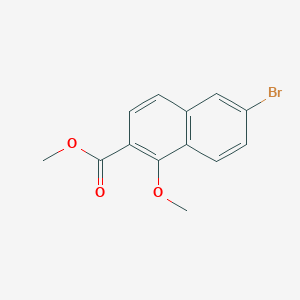
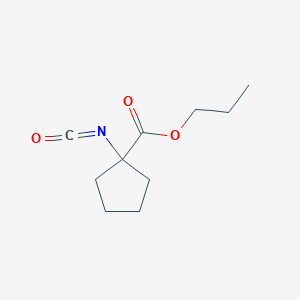


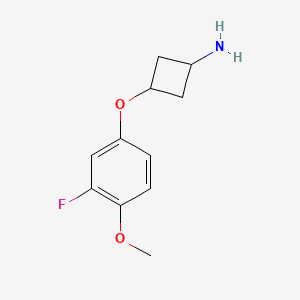
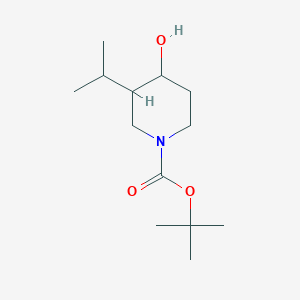
![4-Oxo-5,6-dihydrocyclopenta[c]pyrrole-2(4H)-sulfonamide](/img/structure/B15277577.png)

